m-PEG11-azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG11-azide is a PEG Linker

科学研究应用

PROTACs Development

Overview of PROTACs:

- PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the protein intended for degradation. This mechanism harnesses the ubiquitin-proteasome system to eliminate unwanted proteins from cells, offering a promising strategy for targeted therapy.

Role of m-PEG11-azide:

- This compound serves as a crucial linker in the synthesis of PROTACs. Its azide functional group allows for efficient conjugation through click chemistry, facilitating the attachment of various ligands to create potent and selective degraders. This application is vital for developing novel therapeutic agents that can overcome limitations posed by traditional small molecules .

Bioconjugation Techniques

Click Chemistry:

- The azide moiety in this compound enables its use in click chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC). This method allows for the rapid and specific conjugation of biomolecules, making it an essential tool in bioconjugation strategies.

Applications in Research:

- Researchers have utilized this compound to create complex bioconjugates, such as attaching drugs to antibodies or other proteins, enhancing their pharmacokinetic properties and therapeutic efficacy. For instance, it has been employed to develop multivalent constructs that demonstrate improved neutralization capabilities against viruses like SARS-CoV-2 .

Nanobody Conjugation

Nanobody Applications:

- Nanobodies are small antibody fragments that can be engineered for high specificity and affinity towards target antigens. The incorporation of this compound into nanobody constructs has been shown to enhance their stability and functionality.

Case Studies:

- In studies involving nanobody carriers for delivering STING agonists, researchers demonstrated that conjugating DBCO-functionalized compounds with this compound improved tumor accumulation and immune response activation . This application highlights this compound's potential in immunotherapy and targeted drug delivery systems.

Radiochemistry

Radiolabeled Probes:

- The versatility of this compound extends to radiochemistry, where it is used to develop radiolabeled probes for imaging applications. These probes can be utilized in positron emission tomography (PET) or single-photon emission computed tomography (SPECT), aiding in the visualization of biological processes in vivo.

Research Insights:

- Recent advancements have showcased how this compound can facilitate the creation of multimodal imaging agents that combine therapeutic and diagnostic capabilities, further emphasizing its importance in translational medicine .

Summary Table of Applications

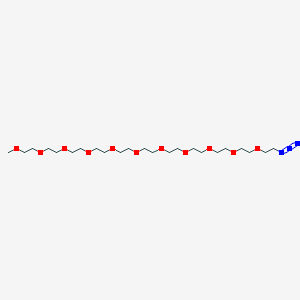

| Application Area | Description | Key Benefits |

|---|---|---|

| PROTAC Development | Synthesis of targeted protein degraders using this compound as a linker | Selective degradation of disease-related proteins |

| Bioconjugation | Click chemistry for attaching drugs to biomolecules | Enhanced pharmacokinetics and efficacy |

| Nanobody Conjugation | Improving stability and functionality of nanobodies | Increased therapeutic potential |

| Radiochemistry | Development of radiolabeled imaging probes | Multimodal imaging capabilities |

属性

分子式 |

C23H47N3O11 |

|---|---|

分子量 |

541.64 |

IUPAC 名称 |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C23H47N3O11/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-25-26-24/h2-23H2,1H3 |

InChI 键 |

OQTVAPCRFCFCFU-UHFFFAOYSA-N |

SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

m-PEG11-azide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。